ethyl 4-bromothiophene-3-carboxylate
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Overview
Description
Ethyl 4-bromothiophene-3-carboxylate is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biochemical Analysis
Biochemical Properties
The compound is known to have a high gastrointestinal absorption and is permeant to the blood-brain barrier
Molecular Mechanism
The molecular mechanism of action of ethyl 4-bromothiophene-3-carboxylate is not well defined. It is known that the compound is not a substrate for P-glycoprotein, which is involved in drug transport and resistance
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromothiophene-3-carboxylate can be synthesized through various methods. One common approach involves the bromination of ethyl thiophene-3-carboxylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, THF).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), solvents (e.g., toluene, ethanol).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF)
Major Products
Substitution: Ethyl 4-substituted thiophene-3-carboxylates.
Coupling: Various biaryl or alkyne-substituted thiophene derivatives.
Reduction: Ethyl 4-bromothiophene-3-methanol
Scientific Research Applications
Ethyl 4-bromothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of agrochemicals, dyes, and electronic materials
Mechanism of Action
The mechanism of action of ethyl 4-bromothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ester group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromothiophene-3-carboxylate
- Ethyl 3-bromothiophene-2-carboxylate
- Methyl 4-bromothiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and physical properties. The position of the bromine atom and ester group allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
224449-33-6 |
---|---|
Molecular Formula |
C7H7BrO2S |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
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